Cas no 76498-22-1 ((AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid)

(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid 化学的及び物理的性質
名前と識別子
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- (aR,bS)-rel-alpha-Hydroxy-beta-[[(phenylmethoxy)carbonyl]amino]benzenebutanoic acid
- (aR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-Benzenebutanoic acid
- (aR,bS)-rel-α-Hydroxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoic acid
- Z-AHPA
- (2S,3R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid
- SCHEMBL7430937
- AKOS016010602
- AC-6925
- (2S,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid
- CS-0162361
- 76498-22-1
- A869075
- MFCD23701663
- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid(relative)
- 59969-65-2
- N-CBZ-(2S,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID
- EN300-7378946
- AM807952
- Z-(2S,3R)-AHPA
- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
- (2S,3R)-3-benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid
- (2s,3r)-3-(((benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutyric acid
- Benzenebutanoic acid, a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-,(aS,bR)-
- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoicacid(relative)
- DS-5700
- (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid
-
- MDL: MFCD23701663
- インチ: InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m1/s1
- InChIKey: JXJYTERRLRAUSF-CVEARBPZSA-N
- ほほえんだ: O=C(O)[C@@H](O)[C@H](NC(OCC1=CC=CC=C1)=O)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 357.15800
- どういたいしつりょう: 329.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 95.9Ų
じっけんとくせい
- 密度みつど: 1.296
- ふってん: 581.871°C at 760 mmHg
- フラッシュポイント: 305.705°C
- 屈折率: 1.602
- PSA: 84.86000
- LogP: 2.83900
(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB478826-5 g |
(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |
76498-22-1 | 5g |
€151.90 | 2023-06-15 | ||
Alichem | A019124229-5g |
(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid |
76498-22-1 | 98% | 5g |
$1522.07 | 2023-09-01 | |
TRC | A290650-10mg |
(AR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoicacid |
76498-22-1 | 10mg |
$ 585.00 | 2022-06-08 | ||
TRC | A290650-2.5mg |
(AR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoicacid |
76498-22-1 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
TRC | A290650-5mg |
(AR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoicacid |
76498-22-1 | 5mg |
$ 370.00 | 2022-06-08 | ||
abcr | AB478826-1g |
(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |
76498-22-1 | 1g |
€92.30 | 2023-09-03 | ||
Ambeed | A606529-1g |
(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid(relative) |
76498-22-1 | 98% | 1g |
$53.0 | 2024-04-17 | |
abcr | AB478826-250mg |
(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |
76498-22-1 | 250mg |
€72.90 | 2024-08-03 | ||
abcr | AB478826-25 g |
(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |
76498-22-1 | 25g |
€324.80 | 2023-06-15 | ||
abcr | AB478826-1 g |
(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |
76498-22-1 | 1g |
€92.30 | 2023-06-15 |
(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacidに関する追加情報
Compound CAS No. 76498-22-1: (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic Acid
The compound with CAS No. 76498-22-1, commonly referred to as (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic acid, is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex structure, which includes a hydroxy group, a phenylmethoxy carbonyl amino group, and a benzenebutanoic acid moiety. The stereochemistry of the compound, denoted by the (AR,bS) configuration, plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic acid in drug discovery. Researchers have found that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The phenylmethoxy group within its structure contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. This makes it a promising candidate for the development of new therapeutic agents.
The synthesis of (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic acid involves a multi-step process that requires precise control over stereochemistry. Advanced techniques such as asymmetric catalysis and enantioselective synthesis have been employed to achieve the desired configuration. These methods not only ensure high yields but also maintain the integrity of the compound's stereochemical properties, which are critical for its biological activity.
In addition to its pharmacological applications, this compound has shown potential in materials science. Its unique structure allows for the formation of self-assembled monolayers, which can be used in the development of advanced sensors and electronic devices. The hydroxy and carboxylic acid groups provide sites for functionalization, enabling the integration of this compound into various nanotechnology applications.
Recent advancements in computational chemistry have further enhanced our understanding of (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic acid. Molecular docking studies have revealed that the compound binds effectively to specific receptor sites, providing insights into its mechanism of action. These findings have paved the way for the design of more potent analogs with improved pharmacokinetic profiles.
The environmental impact of this compound is another area of active research. Studies have shown that (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic acid is biodegradable under certain conditions, making it an eco-friendly option for industrial applications. However, further research is needed to fully understand its long-term effects on ecosystems and to develop sustainable production methods.
In conclusion, (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoic acid (CAS No. 76498-22-1) is a versatile compound with wide-ranging applications in medicine and materials science. Its unique structure and stereochemical properties make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in shaping future innovations across multiple disciplines.
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